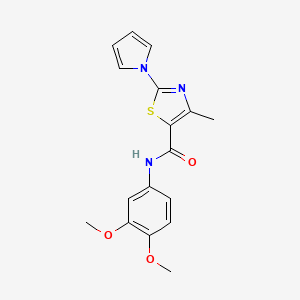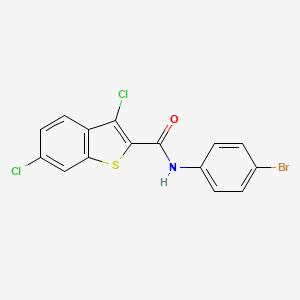![molecular formula C23H16N4O3S3 B11147369 N-[2-{(E)-2-[4-(2-amino-2-oxoethoxy)phenyl]-1-cyanoethenyl}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]thiophene-2-carboxamide](/img/structure/B11147369.png)
N-[2-{(E)-2-[4-(2-amino-2-oxoethoxy)phenyl]-1-cyanoethenyl}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[2-{(E)-2-[4-(2-アミノ-2-オキソエトキシ)フェニル]-1-シアノエテニル}-4-(チオフェン-2-イル)-1,3-チアゾール-5-イル]チオフェン-2-カルボキサミド” は、長い名前ですが、その構造は期待に満ちています。詳しく見ていきましょう。
- この化合物は、ヘテロ原子として硫黄を含む五員環であるチオフェンコアを特徴としています。
- その複雑な配列には、シアノエテニル基、アミノオキソエトキシフェニル部分、および 1,3-チアゾール環が含まれています。
2. 製法
合成経路
この化合物を得るには、いくつかの合成方法があります。
- 縮合反応::
- ゲワルト反応: 硫黄、α-メチレンカルボニル化合物、およびα-シアノエステルを反応させて、アミノチオフェン誘導体を得ます。
- パール・クノール反応: 1,4-ジカルボニル化合物を五硫化リン (P₄S₁₀) と縮合させて、チオフェン誘導体を得ます。
- フィッセルマン合成とヒンスベルク合成も重要な経路です .
- 最近の戦略::
工業生産
工業規模での生産方法の詳細については、まだ不明な点が多いですが、これらのプロセスを最適化するための研究が続けられています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1E)-2-[4-(CARBAMOYLMETHOXY)PHENYL]-1-CYANOETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyanoethenyl Group: This step involves the addition of a cyano group to an ethylene moiety, often using reagents like malononitrile and a base.
Coupling with the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, such as a Suzuki or Stille coupling, using palladium catalysts.
Final Assembly: The final compound is assembled by linking the thiazole and thiophene rings with the cyanoethenyl group and the carbamoylmethoxyphenyl group through condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
化学反応の分析
反応性
- チオフェン誘導体は、さまざまな反応を起こすことができます:
- 酸化
- 還元
- 置換
一般的な試薬と主な生成物
- 具体的な試薬は、反応の種類によって異なります。
- 主な生成物には、さまざまな官能基を持つ修飾されたチオフェンが含まれます。
4. 科学研究への応用
薬理学的特性
- チオフェン系化合物は、次のような特性を示します:
- 抗がん作用
- 抗炎症作用
- 抗菌作用
- 降圧作用
- 抗アテローム硬化作用
具体的な例
- スプロフェン (2-置換チオフェン): 非ステロイド系抗炎症薬。
- アルチカイン (3-n-プロピルアミノ-α-プロピオニルアミノ-2-カルボメトキシ-4-メチル-チオフェン塩酸塩): 電位依存性ナトリウムチャネルブロッカーであり、ヨーロッパでは歯科麻酔薬として使用されています。
科学的研究の応用
Chemistry
In chemistry, N-{2-[(1E)-2-[4-(CARBAMOYLMETHOXY)PHENYL]-1-CYANOETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, and its effects on cellular processes.
Medicine
In medicinal chemistry, N-{2-[(1E)-2-[4-(CARBAMOYLMETHOXY)PHENYL]-1-CYANOETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE is explored for its potential therapeutic applications. It may exhibit activity against various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors, dyes, and polymers. Its unique electronic properties make it a valuable component in the design of new materials with specific functionalities.
作用機序
- 正確な機序を解明するためには、さらなる研究が必要です。
- 可能性のある分子標的と経路は、現在も活発に研究されています。
6. 類似の化合物との比較
- 独自性: この化合物の特徴的な特徴を強調する。
- 類似の化合物: 関連する構造とその用途を探求する。
類似化合物との比較
Similar Compounds
- N-{2-[(1E)-2-[4-(METHOXY)PHENYL]-1-CYANOETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE
- N-{2-[(1E)-2-[4-(CARBAMOYLMETHOXY)PHENYL]-1-CYANOETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}BENZAMIDE
Uniqueness
N-{2-[(1E)-2-[4-(CARBAMOYLMETHOXY)PHENYL]-1-CYANOETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE stands out due to its specific combination of functional groups and structural features. This unique arrangement allows for distinct electronic properties, reactivity, and potential biological activity compared to similar compounds. Its versatility in various applications, from synthetic chemistry to medicinal research, highlights its significance in scientific exploration.
特性
分子式 |
C23H16N4O3S3 |
|---|---|
分子量 |
492.6 g/mol |
IUPAC名 |
N-[2-[(E)-2-[4-(2-amino-2-oxoethoxy)phenyl]-1-cyanoethenyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C23H16N4O3S3/c24-12-15(11-14-5-7-16(8-6-14)30-13-19(25)28)22-26-20(17-3-1-9-31-17)23(33-22)27-21(29)18-4-2-10-32-18/h1-11H,13H2,(H2,25,28)(H,27,29)/b15-11+ |
InChIキー |
CYQUZEQGCOZVDL-RVDMUPIBSA-N |
異性体SMILES |
C1=CSC(=C1)C2=C(SC(=N2)/C(=C/C3=CC=C(C=C3)OCC(=O)N)/C#N)NC(=O)C4=CC=CS4 |
正規SMILES |
C1=CSC(=C1)C2=C(SC(=N2)C(=CC3=CC=C(C=C3)OCC(=O)N)C#N)NC(=O)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]acetamide](/img/structure/B11147291.png)
![7-Chloro-1-(3-chlorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11147298.png)

![(3,4-dimethoxyphenyl)(5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-yl)methanone](/img/structure/B11147316.png)

![N~1~-(4-methoxyphenethyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B11147324.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetamide](/img/structure/B11147330.png)
![(4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[furan-2-yl(hydroxy)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B11147337.png)

![2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B11147349.png)
![N-[2-oxo-1-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11147360.png)
![(5Z)-5-(4-fluorobenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11147364.png)
![trans-N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11147374.png)
